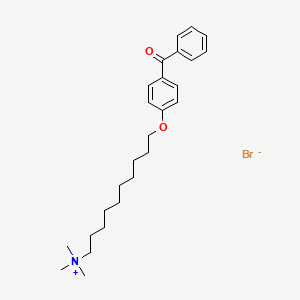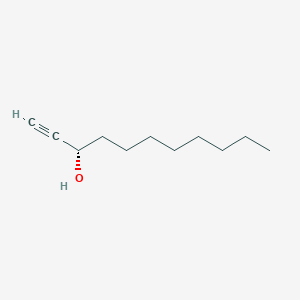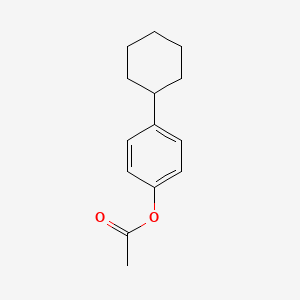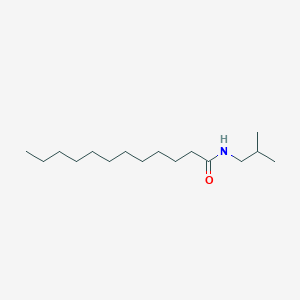
N-(2-methylpropyl)dodecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylpropyl)dodecanamide is an organic compound with the molecular formula C16H33NO. It is a type of amide, specifically a dodecanamide, where the amide nitrogen is substituted with a 2-methylpropyl group. This compound is known for its surfactant properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
N-(2-methylpropyl)dodecanamide can be synthesized through the reaction of dodecanoic acid (lauric acid) with 2-methylpropylamine. The reaction typically involves the formation of an amide bond between the carboxyl group of dodecanoic acid and the amine group of 2-methylpropylamine. This process can be catalyzed by using coupling agents such as dicyclohexylcarbodiimide (DCC) or by employing direct heating methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where dodecanoic acid and 2-methylpropylamine are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
N-(2-methylpropyl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group into an amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Dodecanoic acid derivatives.
Reduction: 2-methylpropylamine derivatives.
Substitution: Various substituted amides.
科学的研究の応用
N-(2-methylpropyl)dodecanamide has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
作用機序
The mechanism of action of N-(2-methylpropyl)dodecanamide is primarily related to its surfactant properties. It can reduce surface tension and form micelles, which are useful in various applications such as drug delivery and emulsification. The molecular targets and pathways involved include interactions with lipid membranes and proteins, facilitating the solubilization and transport of hydrophobic molecules.
類似化合物との比較
Similar Compounds
N-propyldodecanamide: Similar structure but with a propyl group instead of a 2-methylpropyl group.
N-methyldodecanamide: Contains a methyl group on the amide nitrogen.
N-ethyldodecanamide: Contains an ethyl group on the amide nitrogen.
Uniqueness
N-(2-methylpropyl)dodecanamide is unique due to the presence of the 2-methylpropyl group, which can influence its physical and chemical properties, such as solubility and reactivity
特性
CAS番号 |
68125-01-9 |
|---|---|
分子式 |
C16H33NO |
分子量 |
255.44 g/mol |
IUPAC名 |
N-(2-methylpropyl)dodecanamide |
InChI |
InChI=1S/C16H33NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h15H,4-14H2,1-3H3,(H,17,18) |
InChIキー |
KJXSXHGTHSJJMJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(=O)NCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt](/img/structure/B14462787.png)
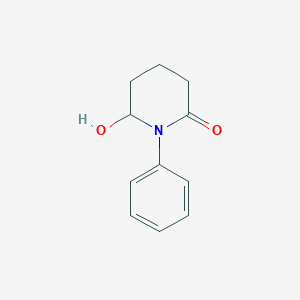
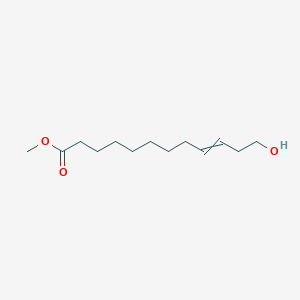
![1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride](/img/structure/B14462803.png)
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid](/img/structure/B14462806.png)
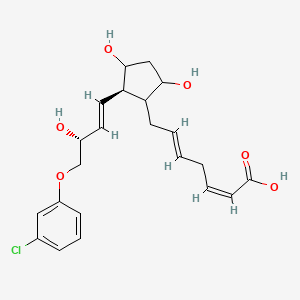


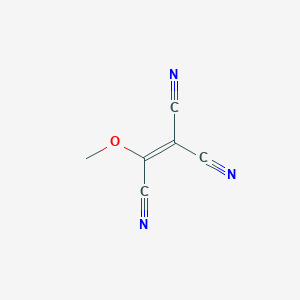
![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)
